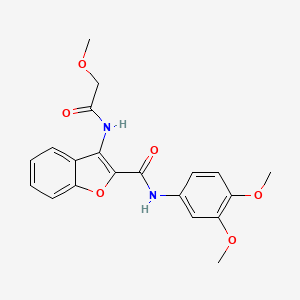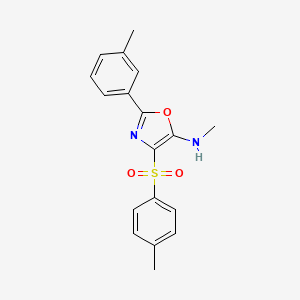![molecular formula C17H15N3O2S B6508189 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 872723-16-5](/img/structure/B6508189.png)
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be confirmed using various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR . These techniques provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis
The compound has been used in various chemical reactions, particularly in the field of medicinal chemistry . It has shown potential in various assays, indicating its reactivity and potential use in drug development .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. The compound’s molecular weight, purity, and other properties can be determined .Applications De Recherche Scientifique
2-{[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has been studied for its potential applications in various fields. It has been shown to have anti-inflammatory activity and to modulate the activity of certain enzymes. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of some cancer cells. Furthermore, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-{[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is involved in the production of inflammatory mediators, and it is believed that the compound may inhibit its activity. In addition, this compound has been shown to inhibit the growth of some cancer cells, which suggests that it may have an anti-cancer effect.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory activity, as well as the ability to modulate the activity of certain enzymes. In addition, this compound has been shown to inhibit the growth of some cancer cells, suggesting that it may have an anti-cancer effect. Furthermore, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide in laboratory experiments include its availability in commercial form, its relatively low cost, and its ability to modulate the activity of certain enzymes. Additionally, this compound has been shown to inhibit the growth of some cancer cells, suggesting that it may have an anti-cancer effect. However, there are some limitations to using this compound in laboratory experiments. For example, the mechanism of action of this compound is not yet fully understood, and the effects of long-term exposure to this compound are not yet known.
Orientations Futures
The potential future directions for research on 2-{[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide include further studies on its mechanism of action, its effects on various enzymes, and its potential use in the treatment of neurological disorders. Additionally, further research could be conducted on the effects of long-term exposure to this compound, as well as its potential use in cancer therapy. Finally, further research could be conducted on the synthesis of this compound, as well as its potential applications in other fields.
Méthodes De Synthèse
2-{[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide can be synthesized from commercially available starting materials. The synthesis involves the condensation of 2-methylphenylacetamide with 6-(furan-2-yl)pyridazin-3-ylsulfanyl. The condensation is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid or acetic acid. The reaction is usually carried out at room temperature, and the product is isolated by filtration or crystallization.
Propriétés
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-5-2-3-6-13(12)18-16(21)11-23-17-9-8-14(19-20-17)15-7-4-10-22-15/h2-10H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVIHSXZSDRKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-5,7-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6508109.png)

![N-tert-butyl-2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6508118.png)


![1-(azepan-1-yl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B6508152.png)

![2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6508160.png)

![2-[(2-methylphenoxy)methyl]pyridine](/img/structure/B6508176.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508201.png)
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6508202.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508204.png)
![2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508208.png)